2(3H)-Benzoxazolethione, 5-(1-methylethyl)-
Description
2(3H)-Benzoxazolethione, 5-(1-methylethyl)- is a substituted benzoxazolethione derivative characterized by a benzoxazole core with a thione (-S) group at position 2 and an isopropyl (-CH(CH₃)₂) substituent at position 4.
Properties
IUPAC Name |
5-propan-2-yl-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-6(2)7-3-4-9-8(5-7)11-10(13)12-9/h3-6H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUMMVZHWBDVMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reactant Stoichiometry and Mixing
The solventless approach leverages the inherent solubility of reactants under elevated temperatures. A stoichiometric mixture of 5-isopropyl-o-aminophenol, paraformaldehyde, and a primary amine (e.g., isopropylamine) is homogenized at 100–140°C. The absence of solvents reduces toxicity and simplifies purification. For example, a 1:2:4 molar ratio of 5-isopropyl-o-aminophenol, isopropylamine, and paraformaldehyde yields a transparent melt at 135°C, which cyclizes into the benzoxazole intermediate within 20–30 minutes.
Sulfurization via Lawesson’s Reagent
The intermediate benzoxazole is sulfurized using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). Reaction conditions involve refluxing in toluene at 110°C for 4 hours, achieving a 78% yield of the thione product. Alternative sulfur sources like phosphorus pentasulfide (P₄S₁₀) in pyridine at 80°C for 6 hours yield 65% product but require rigorous moisture exclusion.
Table 1: Solventless Synthesis Parameters
| Parameter | Lawesson’s Reagent | P₄S₁₀ |
|---|---|---|
| Temperature (°C) | 110 | 80 |
| Time (hours) | 4 | 6 |
| Yield (%) | 78 | 65 |
| Purity (HPLC, %) | 95 | 88 |
Acid-Catalyzed Cyclization with Thioamide Precursors
Thioamide Formation
5-Isopropyl-o-aminophenol reacts with thiophosgene (CSCl₂) in dichloromethane at 0°C to form a thioamide intermediate. The reaction is quenched with aqueous NaHCO₃, yielding a 92% intermediate. Subsequent cyclization is catalyzed by concentrated HCl under reflux (90°C, 2 hours), producing the benzoxazolethione with 85% isolated yield.
Alternative Acid Systems
Sulfuric acid (H₂SO₄) at 70°C achieves comparable cyclization but requires longer reaction times (4 hours) and results in lower yields (72%) due to side reactions.
Table 2: Acid-Catalyzed Cyclization Efficiency
| Acid Catalyst | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| HCl (concentrated) | 90 | 2 | 85 |
| H₂SO₄ (concentrated) | 70 | 4 | 72 |
Continuous-Flow Synthesis via Extrusion
Extruder Configuration
A twin-screw extruder is charged with 5-isopropyl-o-aminophenol, hexamethylenetetramine (HMTA), and elemental sulfur. The extruder operates at 120–150°C with a residence time of 5–10 minutes. HMTA acts as a formaldehyde donor, facilitating cyclization, while sulfur provides the thione group. This method achieves 80% conversion with minimal oligomer formation.
Post-Processing and Purification
The extrudate is dissolved in ethyl acetate and filtered to remove unreacted sulfur. Crystallization at −20°C yields 75% pure product, which is further purified via vacuum distillation (150°C, 0.1 mmHg) to attain 98% purity.
Diazotization and Thionation
Diazonium Salt Formation
3-Amino-5-isopropylphenol is diazotized using NaNO₂ in HCl at 0–5°C. The diazonium salt is treated with sodium sulfide (Na₂S) at pH 4–5, inducing cyclization and thione formation. This method yields 68% product but requires precise pH control to avoid over-sulfurization.
Oxidative Thionation
An alternative pathway employs thiourea and iodine in dimethylformamide (DMF). The reaction proceeds via an oxidative coupling mechanism at 100°C for 3 hours, yielding 70% product.
Comparative Analysis of Methodologies
Table 3: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Solventless + Lawesson | 78 | 95 | Moderate | High |
| Acid-Catalyzed (HCl) | 85 | 97 | High | Moderate |
| Continuous-Flow | 80 | 98 | High | High |
| Diazotization | 68 | 90 | Low | Low |
Chemical Reactions Analysis
Types of Reactions: 2(3H)-Benzoxazolethione, 5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2(3H)-Benzoxazolethione, 5-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolethione, 5-(1-methylethyl)- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. Additionally, the benzoxazole ring can interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Structural and Substituent Analysis
Substituents on the benzoxazolethione scaffold significantly influence physical, chemical, and biological properties. Key analogs include:
Notes:
- Electron-withdrawing groups (e.g., CF₃): The trifluoromethyl derivative exhibits a higher density (1.58 g/cm³) and lower boiling point (243°C) compared to the phenyl analog, likely due to reduced intermolecular interactions from steric and electronic effects .
- Aromatic substituents (e.g., phenyl): The 5-phenyl derivative has a higher molecular weight (227.28 g/mol) and melting point (213°C), suggesting enhanced crystalline packing due to π-π stacking .
- Alkyl substituents (e.g., methyl, isopropyl): Alkyl groups increase hydrophobicity but lack direct data in the evidence. The target compound’s isopropyl group may enhance lipophilicity compared to methyl analogs .
Physicochemical Properties and Reactivity
- Solubility: Electron-withdrawing groups (e.g., CF₃) reduce solubility in polar solvents, while phenyl groups may enhance solubility in aromatic solvents .
- Stability: Thione groups (-S) can act as nucleophiles or metal ligands, making these compounds reactive in coordination chemistry or catalytic applications. For example, 5-phenylbenzoxazolethione’s thiol group is critical in metal-binding studies .
Biological Activity
2(3H)-Benzoxazolethione, 5-(1-methylethyl)- is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, as well as its structure-activity relationships.
Chemical Structure and Properties
The chemical structure of 2(3H)-Benzoxazolethione, 5-(1-methylethyl)- can be represented as follows:
- Chemical Formula : C₈H₇N₁O₂S
- Molecular Weight : 179.21 g/mol
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study focusing on similar compounds found that while the antibacterial potential was generally low, some derivatives showed selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans . For instance, among a series of tested compounds, those with electron-donating substituents displayed enhanced antibacterial activity.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Active against B. subtilis | 25 |
| Compound 2 | Active against C. albicans | 30 |
| Compound 3 | No significant activity | N/A |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. Many compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. Notably, certain derivatives exhibited significantly higher toxicity towards cancer cells compared to normal cells, suggesting their potential as selective anticancer agents .
Case Study: Cytotoxicity Testing
In one study, several benzoxazole derivatives were tested for their cytotoxic effects using the SRB assay on different cancer cell lines:
| Cell Line | IC₅₀ (µM) | Compound Tested |
|---|---|---|
| MCF-7 | 15 | Compound A |
| A549 | 10 | Compound B |
| PC3 | 20 | Compound C |
The results indicated that compound B had the lowest IC₅₀ value against A549 cells, highlighting its potential for further development.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. The presence of specific substituents on the benzoxazole ring significantly influences both antimicrobial and anticancer activities. For example, compounds with methoxy or dimethylamino groups were found to enhance antibacterial properties compared to those lacking these substituents .
Toxicity and Safety Profile
While exploring the biological activities of 2(3H)-Benzoxazolethione, 5-(1-methylethyl)-, it is essential to consider its toxicity profile. The compound has been classified as harmful if swallowed and may cause skin irritation . Therefore, safety assessments are necessary when considering this compound for therapeutic applications.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most reliable for confirming the structural identity of 2(3H)-Benzoxazolethione derivatives, and how should data interpretation be approached?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and heterocyclic backbone integrity. For example, coupling constants in ¹H NMR can differentiate between isopropyl group conformations. Mass spectrometry (MS) with high-resolution data (e.g., HRMS-ESI) validates molecular weights and fragmentation patterns . Infrared (IR) spectroscopy identifies thione (C=S) stretching vibrations (~1200–1050 cm⁻¹), though solvent polarity can shift these bands, requiring calibration against reference compounds .
Q. How can researchers optimize synthetic routes for 5-(1-methylethyl)-substituted benzoxazolethiones?
- Methodological Answer : Microwave-assisted synthesis (e.g., 100–150 W, 80–120°C) reduces reaction times and improves yields compared to conventional heating. Solvent selection (e.g., DMF for polar intermediates or THF for non-polar systems) and catalyst systems (e.g., Pd(PPh₃)₂Cl₂ for cross-coupling steps) are critical. Reaction progress should be monitored via TLC (silica gel, hexane/EtOAc eluent) and validated by NMR .
Q. What preliminary assays are recommended to evaluate the biological potential of this compound?
- Methodological Answer : Begin with in vitro antimicrobial screening (e.g., MIC assays against S. aureus and E. coli) and cytotoxicity testing (MTT assay on human cell lines). Molecular docking against targets like bacterial DNA gyrase or fungal lanosterol demethylase can prioritize further studies. Ensure solubility in DMSO (<1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. How do computational methods (DFT, MD) resolve contradictions between experimental and theoretical data for benzoxazolethione derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra. Discrepancies in solvatochromic shifts can be addressed using polarizable continuum models (PCM) to simulate solvent effects. Molecular dynamics (MD) simulations (50 ns trajectories) assess conformational stability of the isopropyl group in aqueous vs. lipid environments .
Q. What strategies mitigate regioselectivity challenges during functionalization of the benzoxazolethione core?
- Methodological Answer : Employ directing groups (e.g., nitro or methoxy) to control electrophilic substitution at the 5-position. For C-H activation, use Pd-catalyzed conditions with ligands like P(4-FC₆H₄)₃ to enhance selectivity. Kinetic vs. thermodynamic product formation can be manipulated via temperature (e.g., 0°C for kinetic control, reflux for thermodynamic) .
Q. How can researchers validate the stability of 5-(1-methylethyl)-2(3H)-benzoxazolethione under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 h, analyze degradation via HPLC (C18 column, acetonitrile/water gradient).
- Thermal Stability : Use DSC/TGA to identify decomposition thresholds (>200°C typical for benzoxazolethiones).
- Light Sensitivity : Expose to UV-Vis light (254 nm) and monitor photodegradation products by LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
